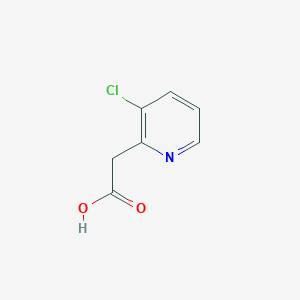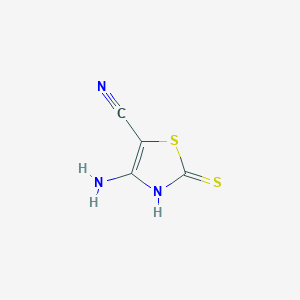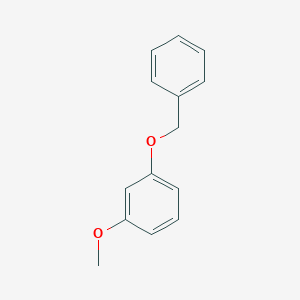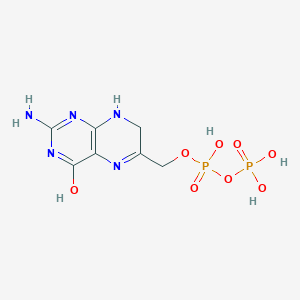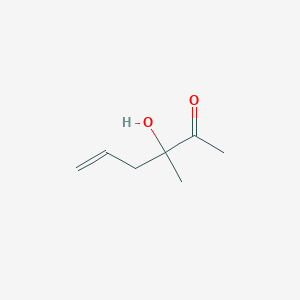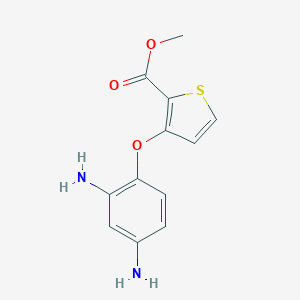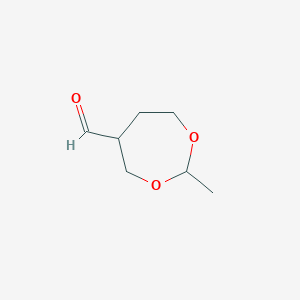
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, also known as DOA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DOA is a white crystalline powder that can be synthesized through various methods.
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is not fully understood, but it is believed to work through multiple pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. It may also modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to the prevention of various diseases and conditions. This compound has also been found to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and has low side effects. However, the limitations of this compound in lab experiments include its limited solubility and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for the research and development of N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. One potential direction is the investigation of its therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is the study of its anti-tumor properties and potential use in cancer treatment. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It can be synthesized through various methods and has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has several advantages for use in lab experiments, but further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can be synthesized through multiple methods, including the reaction of 3,5-dimethyl-4-hydroxyacetophenone with oxalic acid and acetic anhydride. Another method involves the reaction of 3,5-dimethyl-4-chloroacetophenone with hydroxylamine hydrochloride and sodium acetate. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Properties
| 19785-40-1 | |
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-4-7(8-6(3)10)5(2)11-9-4/h1-3H3,(H,8,10) |
InChI Key |
LBTCXHUGDNALOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)NC(=O)C |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)C |
synonyms |
Acetamide, N-(3,5-dimethyl-4-isoxazolyl)- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


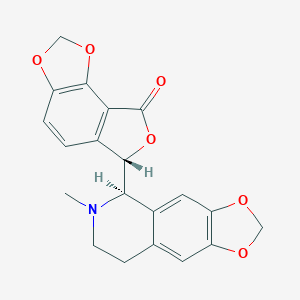
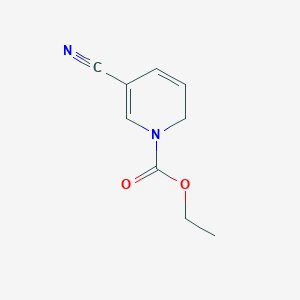
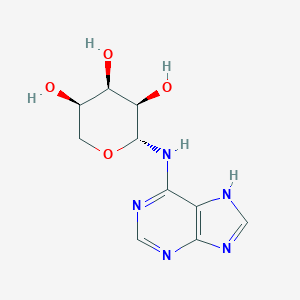

![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
